molecular formula C30H37Cl2N5O8 B1192268 BCL6-i

BCL6-i

Katalognummer B1192268
Molekulargewicht: 666.55
InChI-Schlüssel: QQSHEMQKLUMPQB-RUZDIDTESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

BCL6-i is a potent, cell-active, and irreversible BCL6 inhibitor. BCL6-i selectively targets Cys53.

Wissenschaftliche Forschungsanwendungen

Chemically Induced Degradation of the Oncogenic Transcription Factor BCL6 BCL6, a transcription factor, plays a significant role in oncogenesis, particularly in lymphoid malignancies like diffuse large B cell lymphoma (DLBCL). Disrupting BCL6's interaction with transcriptional repressors can attenuate its oncogenic effects. Recent developments in structure-based drug design have led to highly potent compounds that not only block BCL6's interaction with co-repressors but also induce its degradation, intensifying the expression of BCL6-repressed genes and inhibiting proliferation more effectively than compounds merely inhibiting co-repressor interactions. This highlights the potential of BCL6-based lymphoma therapeutics (Kerres et al., 2017).

The Expanding Role of BCL6 in Cancer Therapeutics Initially recognized as an oncogene in B-cell lymphomas, BCL6 contributes to the malignant phenotype by repressing genes involved in proliferation and DNA damage checkpoints and by impeding B-cell terminal differentiation. It exerts its influence by binding to and repressing a vast array of target genes. Structural insights into BCL6-corepressor complexes suggested that BCL6 could be a druggable target, leading to the design of compounds that block its corepressor recruitment. These compounds have shown potent effects against various hematologic and solid tumors, reinforcing the case for accelerating the development of BCL6-targeted therapies for clinical applications (Cárdenas et al., 2016).

BCL6 as a Therapeutic Target for Lymphoma BCL6 plays a crucial role in the development and maintenance of germinal centers, which are essential for an effective humoral immune response. Genomic aberrations leading to sustained BCL6 activity contribute to the development of germinal center-derived lymphomas. Given that many B-cell non-Hodgkin lymphomas arise from neoplastic transformation of germinal center B cells and often involve deregulation of BCL6 expression, inhibiting BCL6 has emerged as a promising therapeutic strategy. Several agents targeting BCL6, mostly focusing on its BTB domain, have shown anti-lymphoma activity in preclinical models, indicating the potential of this approach in future clinical trials (Leeman-Neill & Bhagat, 2018).

Discovery and Optimization of BCL6 Inhibitors Research efforts have been directed at discovering and optimizing BCL6 inhibitors for therapeutic applications. Various strategies, including the use of peptidomimetics, small molecules, and natural compounds, have been employed to inhibit BCL6. These inhibitors, particularly those targeting the BTB domain, have demonstrated potential in disrupting the oncogenic functions of BCL6 in various cancer models. The discovery and optimization of these inhibitors offer insights into the role of BCL6 in cancer and pave the way for new therapeutic interventions (Yasui et al., 2017).

Eigenschaften

Produktname

BCL6-i

Molekularformel

C30H37Cl2N5O8

Molekulargewicht

666.55

IUPAC-Name

(R)-N-(2-(7-((2-Chloro-4-nitro-5-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)amino)-2-(4-(2-chloroacetamido)butyl)-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethyl)propionamide

InChI

InChI=1S/C30H37Cl2N5O8/c1-2-28(38)34-11-12-36-23-7-6-19(15-26(23)45-25(30(36)40)5-3-4-10-33-29(39)18-31)35-22-17-27(24(37(41)42)16-21(22)32)44-20-8-13-43-14-9-20/h6-7,15-17,20,25,35H,2-5,8-14,18H2,1H3,(H,33,39)(H,34,38)/t25-/m1/s1

InChI-Schlüssel

QQSHEMQKLUMPQB-RUZDIDTESA-N

SMILES

CCC(NCCN1C2=CC=C(NC3=CC(OC4CCOCC4)=C([N+]([O-])=O)C=C3Cl)C=C2O[C@H](CCCCNC(CCl)=O)C1=O)=O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

BCL6i;  BCL6 i;  BCL6-i

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BCL6-i
Reactant of Route 2
Reactant of Route 2
BCL6-i
Reactant of Route 3
Reactant of Route 3
BCL6-i
Reactant of Route 4
Reactant of Route 4
BCL6-i
Reactant of Route 5
Reactant of Route 5
BCL6-i
Reactant of Route 6
Reactant of Route 6
BCL6-i

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.